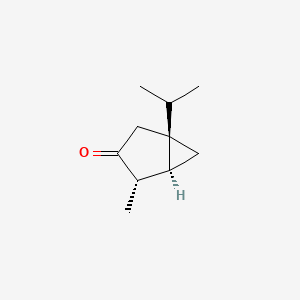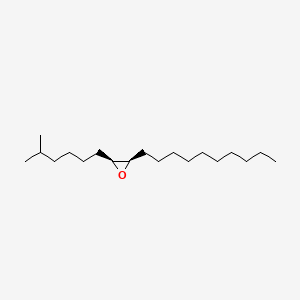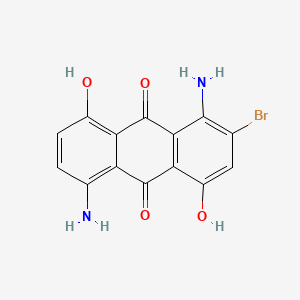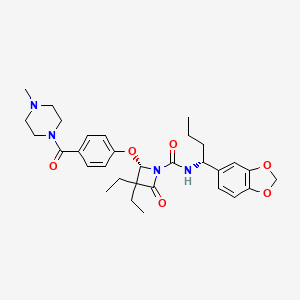
DMP 777
Overview
Description
Mechanism of Action
DMP 777, also known as (S)-N-(®-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide, L-694458, or DMP-777, is a compound of interest in the field of pharmacology due to its unique properties and potential therapeutic applications .
Target of Action
This compound is a selective inhibitor of polymorphonuclear leukocyte (PMN) elastase . PMN elastase is an enzyme that plays a crucial role in the immune response, particularly in the degradation of proteins during inflammation .
Mode of Action
As a selective inhibitor, this compound interacts with PMN elastase, reducing its activity . This interaction can lead to a decrease in the degradation of proteins during inflammation, potentially mitigating the effects of conditions characterized by excessive inflammation .
Biochemical Pathways
Given its role as a pmn elastase inhibitor, it likely impacts pathways related to inflammation and immune response .
Result of Action
The inhibition of PMN elastase by this compound can lead to a decrease in protein degradation during inflammation . This could potentially mitigate the effects of conditions characterized by excessive inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature
Biochemical Analysis
Biochemical Properties
DMP 777 plays a significant role in biochemical reactions by inhibiting the activity of polymorphonuclear leukocyte elastase (PMN elastase), an enzyme involved in the degradation of extracellular matrix proteins . This inhibition is crucial in preventing tissue damage during inflammatory responses. This compound interacts with PMN elastase by binding to its active site, thereby blocking its enzymatic activity . Additionally, this compound has been shown to interact with other biomolecules, such as histamine and forskolin, affecting their ability to stimulate aminopyrine accumulation in rabbit parietal cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In gastric cells, this compound induces oxyntic atrophy, characterized by the loss of parietal cells and the expansion of foveolar cells . This compound also influences cell signaling pathways, leading to increased serum gastrin levels and severe hypochlorhydria . Furthermore, this compound affects gene expression by promoting the emergence of bromodeoxyuridine-labeled cells and cells positive for periodic acid–Schiff in the basal region of fundic glands .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PMN elastase . By binding to the active site of PMN elastase, this compound prevents the enzyme from degrading extracellular matrix proteins, thereby reducing tissue damage during inflammation . Additionally, this compound acts as a protonophore with specificity for parietal cell acid-secretory membranes, leading to the loss of parietal cells and the subsequent expansion of foveolar cells . This compound also affects the activity of H/K-ATPase in isolated tubulovesicles, further contributing to its cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound causes a rapid increase in serum gastrin levels and severe hypochlorhydria . With extended dosing over 3-6 months, this compound sustains foveolar hyperplasia and oxyntic atrophy while decreasing the populations of chief cells, enterochromaffin-like cells, and somatostatin cells . Importantly, the withdrawal of this compound after prolonged dosing leads to the complete restitution of normal mucosal lineages within 3 months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (200 mg/kg/day) administered to CD-1 rats by oral gavage result in rapid loss of parietal cells from the gastric mucosa and an increase in serum gastrin levels . At these high doses, this compound also inhibits aminopyrine accumulation into rabbit parietal cells stimulated with either histamine or forskolin . No histological evidence of neoplastic transformation is observed with dosing up to 6 months .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with PMN elastase and other enzymes . The compound’s inhibition of PMN elastase prevents the degradation of extracellular matrix proteins, thereby reducing tissue damage during inflammation . Additionally, this compound affects metabolic flux by influencing the activity of H/K-ATPase in isolated tubulovesicles .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . The compound’s selective inhibition of PMN elastase allows it to accumulate in areas of inflammation, where it exerts its therapeutic effects . Additionally, this compound’s protonophore activity targets parietal cell acid-secretory membranes, leading to its localization in the gastric mucosa .
Subcellular Localization
The subcellular localization of this compound is primarily within the parietal cell acid-secretory membranes . This localization is facilitated by the compound’s protonophore activity, which allows it to specifically target these membranes . Additionally, this compound’s interaction with H/K-ATPase in isolated tubulovesicles further contributes to its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMP-777 involves several steps, starting with the condensation of piperonal with D-phenylglycinol to form an imine. This imine then undergoes diastereoselective addition of allylmagnesium chloride to yield the intermediate amine .
Industrial Production Methods
Industrial production of DMP-777 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
DMP-777 undergoes various chemical reactions, including:
Reduction: Reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane for oxidation reactions.
Reducing Agents: Common reducing agents like lithium aluminum hydride.
Solvents: Dichloromethane or chloroform for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols results in aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
DMP-777 has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Similar Compounds
L635: Another elastase inhibitor that induces parietal cell loss and an immune response.
Tamoxifen: Known for its ability to induce parietal cell loss, similar to DMP-777.
Uniqueness of DMP-777
DMP-777 is unique due to its dual action as an elastase inhibitor and a parietal cell protonophore. This dual functionality allows it to modulate both enzyme activity and cellular processes, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-(4-methylpiperazine-1-carbonyl)phenoxy]-4-oxoazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-5-8-24(22-11-14-25-26(19-22)40-20-39-25)32-30(38)35-28(37)31(6-2,7-3)29(35)41-23-12-9-21(10-13-23)27(36)34-17-15-33(4)16-18-34/h9-14,19,24,29H,5-8,15-18,20H2,1-4H3,(H,32,38)/t24-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCIRYNTCVTMF-GIGWZHCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)N3C(C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)N3[C@H](C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166251 | |
| Record name | DMP 777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157341-41-8 | |
| Record name | DMP 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157341418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMP 777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMP-777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0469283P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DMP-777?
A: DMP-777 acts as a selective protonophore, specifically targeting parietal cells in the gastric mucosa. It disrupts parietal cell function by acting on the secretory membrane, leading to their loss (oxyntic atrophy). [, , , , , ]
Q2: What are the downstream effects of DMP-777-induced parietal cell loss?
A2: The loss of parietal cells induced by DMP-777 triggers a cascade of changes in the gastric mucosa. These include:
- Foveolar Hyperplasia: An increase in the number of surface cells lining the stomach. []
- Spasmolytic Polypeptide-Expressing Metaplasia (SPEM): The emergence of a distinct metaplastic lineage characterized by the expression of spasmolytic polypeptide (also known as Trefoil Factor Family 2). [, , , , , , , ]
Q3: Does DMP-777 directly induce SPEM?
A: Research suggests that DMP-777 does not directly induce SPEM. Rather, the loss of parietal cells appears to create a permissive environment for SPEM development, likely through the alteration of mucosal signaling pathways. [, , ]
Q4: What is the cellular origin of SPEM?
A: Studies utilizing lineage tracing techniques in mice have provided evidence that SPEM arises, at least in part, from the transdifferentiation of mature chief cells, rather than from a dedicated stem cell population. [, , , ]
Q5: Does inflammation play a role in the development of SPEM?
A: While SPEM can develop in the absence of overt inflammation, studies indicate that inflammation can accelerate and modulate the process. For instance, L635, which induces both parietal cell loss and inflammation, leads to more rapid SPEM development compared to DMP-777. [, , ]
Q6: What is the significance of different SPEM phenotypes?
A: SPEM lineages induced by different methods can exhibit phenotypic variations. Notably, inflammation appears to drive the expression of markers such as cystic fibrosis transmembrane conductance regulator (CFTR), potentially indicating progression towards a more intestinalized phenotype. []
Q7: How do epidermal growth factor receptor (EGFR) ligands influence metaplasia development?
A: EGFR ligands, secreted by parietal cells, play a role in regulating gastric mucosal differentiation. Mice deficient in amphiregulin (AR), an EGFR ligand, displayed accelerated and more pronounced SPEM development after DMP-777 treatment, suggesting that AR might have a protective role against SPEM. []
Q8: What is the role of hepatocyte growth factor (HGF) in DMP-777-induced mucosal changes?
A: HGF, through its activator (HGFA), appears to be involved in the proliferative response following parietal cell loss. HGFA-deficient mice showed reduced foveolar hyperplasia and delayed recovery from SPEM, but no difference in the initial emergence of SPEM, suggesting that HGF/HGFA signaling is important for mucosal repair but not directly for SPEM induction. []
Q9: What are the advantages of using DMP-777 in research?
A9: DMP-777 provides a valuable tool for inducing rapid and reversible oxyntic atrophy in animal models. This allows researchers to:
- Study the early events in metaplasia development. [, , ]
- Investigate the cellular and molecular mechanisms underlying SPEM formation. [, ]
- Explore the role of specific genes and signaling pathways in the gastric mucosal response to injury. [, ]
Q10: What are the limitations of using DMP-777?
A10: Some limitations of DMP-777 include:
- Species differences: Responses to DMP-777 may vary between species, and findings in animal models may not fully translate to humans. []
- Lack of inflammation: DMP-777 primarily induces parietal cell loss without significant inflammation, which may not fully recapitulate the complex inflammatory milieu present in human gastric diseases. [, , ]
Q11: What is the clinical relevance of DMP-777 research?
A11: While DMP-777 itself is not used clinically, the findings from DMP-777 research have significant implications for understanding:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


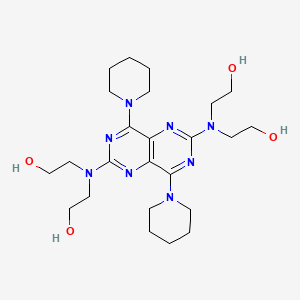
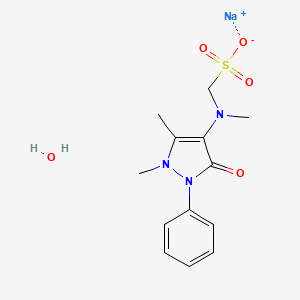
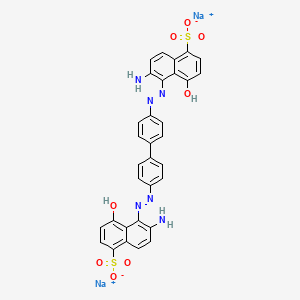
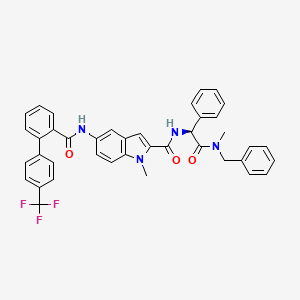
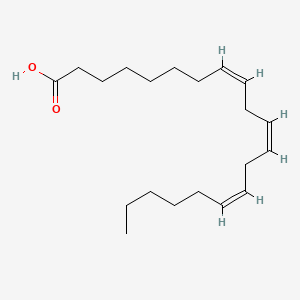
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)
![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)



